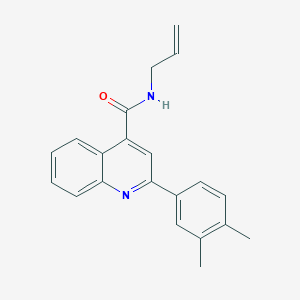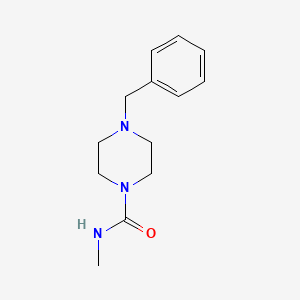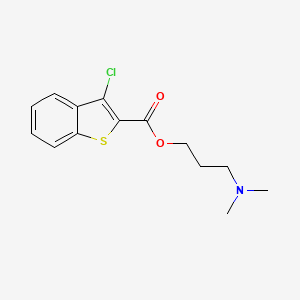
N-allyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide is a synthetic compound that belongs to the class of quinolinecarboxamides. It has been extensively studied for its potential biomedical applications due to its unique chemical structure and properties.
Aplicaciones Científicas De Investigación
N-allyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide has been studied for its potential biomedical applications. It has been shown to exhibit anticancer, antibacterial, and antifungal properties. In addition, it has been investigated for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of N-allyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide is not fully understood. However, it is believed to exert its biological activity by interfering with cellular processes such as DNA replication and protein synthesis.
Biochemical and Physiological Effects:
N-allyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce the production of amyloid beta (a protein associated with Alzheimer's disease).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-allyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide is its broad range of biological activities. This makes it a useful compound for studying various cellular processes and disease states. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use as a therapeutic agent.
Direcciones Futuras
There are many potential future directions for research related to N-allyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide. Some of these include:
1. Investigating its potential as a therapeutic agent for other neurodegenerative diseases such as Parkinson's disease.
2. Studying its mechanism of action in more detail to optimize its use as a therapeutic agent.
3. Developing new synthesis methods to improve the yield and purity of the compound.
4. Investigating its potential as a lead compound for the development of new drugs with improved efficacy and reduced toxicity.
5. Studying its effects on other cellular processes such as inflammation and immune function.
In conclusion, N-allyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide is a synthetic compound that has been extensively studied for its potential biomedical applications. It exhibits a broad range of biological activities and has been investigated for its potential as a therapeutic agent for various diseases. However, its mechanism of action is not fully understood, which limits its use as a therapeutic agent. Future research directions include investigating its potential for other diseases, optimizing its use as a therapeutic agent, developing new synthesis methods, and studying its effects on other cellular processes.
Métodos De Síntesis
N-allyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3,4-dimethylaniline with ethyl acetoacetate to form 2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid ethyl ester. This intermediate is then reacted with allylamine to form N-allyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide.
Propiedades
IUPAC Name |
2-(3,4-dimethylphenyl)-N-prop-2-enylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c1-4-11-22-21(24)18-13-20(16-10-9-14(2)15(3)12-16)23-19-8-6-5-7-17(18)19/h4-10,12-13H,1,11H2,2-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZUFKABYNNCSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(propylthio)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4758664.png)
![6-({[3-(isopropoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4758665.png)


![N-1,3-benzodioxol-5-yl-N'-[3-(3-methyl-1H-pyrazol-1-yl)propyl]urea](/img/structure/B4758681.png)
![6-chloro-N-(1-ethyl-3-{[(2-phenylethyl)amino]carbonyl}-1H-pyrazol-4-yl)-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4758687.png)
![methyl 2-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4758690.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine hydrochloride](/img/structure/B4758705.png)
![N-(2-furylmethyl)-2-{[(4-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4758713.png)
![N-(5-{[(4-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(2-methoxyphenyl)urea](/img/structure/B4758720.png)
![3-(2-chloropyridin-3-yl)-N-[3-(1H-imidazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4758726.png)
![2-({4-benzyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2,6-diethylphenyl)acetamide](/img/structure/B4758733.png)
![ethyl [4-({[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}amino)phenyl]acetate](/img/structure/B4758737.png)
